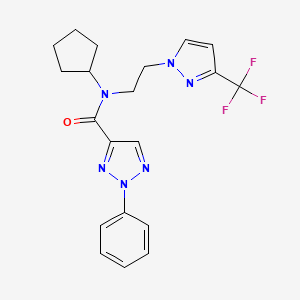

N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N6O/c21-20(22,23)18-10-11-27(26-18)12-13-28(15-6-4-5-7-15)19(30)17-14-24-29(25-17)16-8-2-1-3-9-16/h1-3,8-11,14-15H,4-7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZFTBQONFEANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common method includes:

Preparation of the 1H-pyrazole intermediate with a trifluoromethyl substituent through cyclization reactions.

Synthesis of the 1,2,3-triazole core using azide-alkyne cycloaddition (click chemistry).

Coupling of the pyrazole and triazole intermediates via suitable linkers and reaction conditions, often employing catalysts like copper(I).

Industrial production methods: Scaling up for industrial production requires optimization of these synthesis steps to ensure efficiency and yield. This may involve:

Continuous flow chemistry techniques to streamline the synthesis process.

Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of reactions it undergoes: N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide can participate in various reactions:

Oxidation: It may undergo oxidation reactions at the phenyl ring or the triazole moiety.

Reduction: Selective reduction reactions can modify specific functional groups without disturbing the core structure.

Substitution: This compound can engage in electrophilic or nucleophilic substitution reactions, particularly at the pyrazole ring.

Common reagents and conditions used in these reactions: Reagents such as oxidizing agents (e.g., KMnO4, PCC), reducing agents (e.g., LiAlH4, NaBH4), and catalysts (e.g., Pd/C for hydrogenation) are commonly used. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.

Major products formed from these reactions:

Oxidation products: Various oxidized derivatives with altered functional groups.

Reduction products: Reduced forms with hydrogenated rings or simplified moieties.

Substitution products: New compounds with functional group substitutions on the pyrazole or phenyl rings.

Scientific Research Applications

N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide has significant applications in multiple domains:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Explored for its potential as a bioactive compound in cellular assays and biochemical studies.

Medicine: Investigated for therapeutic properties, potentially acting on specific molecular targets relevant to diseases.

Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which the compound exerts its effects: The compound exerts its effects through specific interactions with molecular targets, which may include enzymes, receptors, or nucleic acids. The trifluoromethyl group and the triazole ring often play crucial roles in these interactions.

Molecular targets and pathways involved:

Enzymatic pathways: Modulation of enzyme activity through binding to active sites or allosteric sites.

Receptor pathways: Interactions with cellular receptors, potentially altering signal transduction pathways.

Genomic pathways: Binding to nucleic acids, influencing gene expression or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous molecules from the provided evidence, focusing on molecular features and substituents:

Key Observations:

- Triazole vs. Tetrazole Scaffolds : The target compound and the analog from share a 1,2,3-triazole core, which is often associated with hydrogen-bonding capabilities and metabolic stability. In contrast, the tetrazole-based compound in (4-fluoro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzamide) may exhibit distinct electronic properties due to its aromatic tetrazole ring .

- Fluorinated Substituents: The trifluoromethyl group in the target compound’s pyrazole unit is a notable feature absent in other analogs. This group is known to enhance lipophilicity and resistance to oxidative metabolism. The fluorophenyl group in similarly improves bioavailability but lacks the electron-withdrawing trifluoromethyl effect .

Research Findings and Hypotheses

While the provided evidence lacks experimental data for the target compound, inferences can be drawn from structural analogs:

- Metabolic Stability: The trifluoromethyl group and cyclopentyl substituent in the target compound likely improve metabolic stability compared to non-fluorinated analogs (e.g., N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide) .

- Binding Interactions: The ethyl linker between the triazole and pyrazole units may provide conformational flexibility, enabling interactions with hydrophobic enzyme pockets, as seen in pyrrolidinone-containing analogs .

- Synthetic Challenges : The combination of a triazole, pyrazole, and multiple substituents may complicate synthesis, necessitating optimized coupling strategies (e.g., click chemistry for triazole formation) .

Biological Activity

N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds that have shown significant biological activity, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of trifluoromethyl groups in triazole derivatives has been associated with enhanced biological activity due to increased lipophilicity and metabolic stability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Protein Kinases : Triazole derivatives often act as inhibitors of key protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Apoptosis Induction : Studies have indicated that compounds similar to this triazole can enhance the activity of caspases, leading to programmed cell death in cancer cells .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

A study focusing on fluorinated triazoles highlighted their effectiveness against various cancer cell lines. The compound was tested against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells. The results indicated that:

- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 20 µM across different cell lines, demonstrating potent cytotoxicity.

- Mechanisms : The compound was found to induce G2/M phase arrest and activate apoptotic pathways in these cancer cells .

Antimicrobial Properties

In vitro studies have shown that this compound possesses broad-spectrum antimicrobial activity:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.